![molecular formula C19H13F3N6OS B2567357 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 868968-80-3](/img/structure/B2567357.png)
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, alongside relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. A common synthetic route includes:
- Formation of the Triazole Ring : The reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate forms a hydrazide intermediate. This is cyclized using carbon disulfide and potassium hydroxide to yield the triazole structure.
- Thioether Formation : The introduction of a thiol group is achieved through nucleophilic substitution reactions involving thiophenol derivatives.
- Acetamide Formation : The final step involves acylation with an appropriate acetic acid derivative to complete the synthesis of the target compound .
Anticancer Properties
Research indicates that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 |
22i | MCF-7 | 0.15 |
22i | HeLa | 2.85 |
These findings highlight the potential of such compounds as effective agents in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in disease pathways:
- Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance. Inhibition studies suggest that the compound binds effectively to its active site, thereby blocking its function.
- Cholinesterase : Inhibitors of cholinesterase are critical in treating neurodegenerative diseases such as Alzheimer's. The compound's mechanism involves competitive inhibition, which may enhance neurotransmitter levels in synaptic clefts .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific molecular targets:
- Binding Affinity : The triazole moiety enhances binding affinity to target enzymes through hydrogen bonding and π-stacking interactions.
- Cell Cycle Arrest : Studies have demonstrated that compounds similar to this one can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells showed that compounds derived from the same scaffold exhibited IC50 values ranging from 0.008 to 0.012 μM, indicating potent antiproliferative activity .
- Enzyme Inhibition Assays : The evaluation of enzyme inhibition revealed that the compound effectively inhibited both carbonic anhydrase and cholinesterase with IC50 values in the low micromolar range, suggesting potential therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a pyridine ring linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety through a thioether linkage. The trifluoromethyl group enhances lipophilicity and biological activity. Its molecular formula is C20H17N7O2S, with a molecular weight of approximately 419.5 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antimicrobial properties. Compounds similar to the one in focus have demonstrated significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that triazole derivatives can be up to 16 times more effective than traditional antibiotics against resistant strains .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Similar triazolo derivatives have been evaluated for their effectiveness against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, certain derivatives have shown IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor growth .
Neurological Applications
Triazole derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders. The unique structural features of the compound may contribute to its ability to modulate neurotransmitter systems or inhibit pathways involved in neurodegeneration .
Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole compounds for their antibacterial activity. The results indicated that certain derivatives exhibited MIC values comparable to or better than established antibiotics like gentamicin and ciprofloxacin. The structure-activity relationship (SAR) highlighted the importance of electron-withdrawing groups in enhancing antibacterial potency .
Study 2: Anticancer Activity
In another investigation, various triazolo derivatives were tested against multiple cancer cell lines. One notable compound demonstrated an IC50 of 0.83 μM against A549 cells and showed promise as a c-Met kinase inhibitor. These findings suggest that modifications to the triazole framework can lead to significant improvements in anticancer activity .
Summary of Applications
Eigenschaften
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)13-3-5-14(6-4-13)24-16(29)11-30-17-8-7-15-25-26-18(28(15)27-17)12-2-1-9-23-10-12/h1-10H,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRFXITXUIRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.